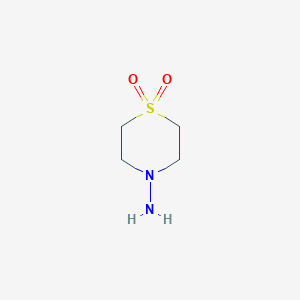

4-Aminothiomorpholine 1,1-Dioxide

描述

Historical Context and Discovery of 4-Aminothiomorpholine 1,1-Dioxide and Related Sulfones

The study of thiomorpholine (B91149) and its derivatives has been a subject of interest for chemists for many years. The core structure, a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, provides a versatile scaffold for chemical modification. The oxidation of the sulfur atom in thiomorpholine leads to the formation of thiomorpholine 1,1-dioxide, a sulfone. This transformation significantly alters the electronic and physical properties of the molecule, enhancing its potential for various applications. The synthesis of thiomorpholine 1,1-dioxide and its derivatives is typically achieved through the oxidation of the corresponding thiomorpholine using oxidizing agents like hydrogen peroxide or potassium permanganate. nbinno.com The introduction of an amino group at the 4-position of the thiomorpholine 1,1-dioxide ring gives rise to this compound, a compound that has garnered attention for its utility as a synthetic intermediate.

A notable example of a drug synthesized using a related thiomorpholine structure is Nifurtimox, a nitrofuran antibiotic used in the treatment of Chagas disease. chemicalbook.com Nifurtimox features a substituted thiomorpholine 1,1-dioxide core, highlighting the early recognition of this scaffold's potential in developing bioactive molecules. chemicalbook.com

Significance of the Thiomorpholine 1,1-Dioxide Scaffold in Medicinal and Synthetic Chemistry

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. jchemrev.com The sulfone group is a key feature, as it can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets such as enzymes and receptors. This property makes the scaffold valuable in the design of enzyme inhibitors and other therapeutic agents. jchemrev.com

The stability and synthetic accessibility of the thiomorpholine 1,1-dioxide ring make it an attractive building block in organic synthesis. nbinno.com Its incorporation into larger molecules can influence their solubility, metabolic stability, and pharmacokinetic properties. Researchers have utilized this scaffold in the development of compounds targeting a range of diseases, including cancer and neurological disorders. nbinno.comjchemrev.com The versatility of the thiomorpholine and morpholine (B109124) scaffolds is demonstrated by their presence in compounds with a wide array of pharmacological activities, such as antitubercular, antibacterial, and anti-inflammatory effects. jchemrev.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of novel, biologically active compounds. A significant area of investigation has been its use in the development of antagonists for the cannabinoid receptor 1 (CB1). researchgate.netgoogle.com The CB1 receptor is a therapeutic target for metabolic disorders, and modifying antagonists with the this compound moiety has been shown to influence their signaling bias and binding affinity. researchgate.netresearchgate.net

Another important research avenue is its incorporation into kinase inhibitors. For instance, this compound was used in the synthesis of a novel MEK inhibitor, URML-3881, which has been studied for its potential to enhance the sensitivity of clear cell ovarian cancer to cisplatin. nih.gov This highlights the compound's role in the ongoing search for more effective cancer therapies. lgcstandards.com Furthermore, the compound has been utilized in the creation of apoptosis-inducing agents, as detailed in various patents. google.comgoogleapis.comgoogleapis.com

Nomenclature and Synonyms in Academic Literature

In scientific literature and chemical databases, this compound is identified by several names and reference numbers. The systematic naming and use of synonyms are crucial for accurate communication and information retrieval in chemical research.

| Identifier Type | Identifier |

| CAS Number | 26494-76-8 combi-blocks.comchemicalbook.com |

| Molecular Formula | C4H10N2O2S chemicalbook.com |

| Molecular Weight | 150.2 g/mol chemicalbook.com |

| Synonym | 4-Thiomorpholinamine, 1,1-dioxide cymitquimica.com |

| Synonym | 1,1-dioxo-1,4-Thiomorpholin-4-amine |

| Synonym | N-Aminothiomorpholine-S,S-dioxide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dioxo-1,4-thiazinan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-6-1-3-9(7,8)4-2-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKNASMIEZGJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507574 | |

| Record name | 4-Amino-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26494-76-8 | |

| Record name | 4-Amino-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Aminothiomorpholine 1,1 Dioxide

Classical Synthetic Routes to 4-Aminothiomorpholine 1,1-Dioxide

Traditional synthetic approaches to this compound often rely on fundamental organic reactions, including nucleophilic substitution, reduction, and cyclization. These methods have been foundational in providing access to this and related heterocyclic systems.

Synthesis from 1,4-Thioxane-1,1-dioxide (B86658) via Hydrazine (B178648) Hydrate Reaction

A direct and notable method for the preparation of this compound involves the reaction of 1,4-thioxane-1,1-dioxide with hydrazine hydrate. This reaction proceeds under pressureless conditions, offering a straightforward route to the desired N-amino derivative. The mechanism involves the nucleophilic attack of hydrazine on one of the carbon atoms adjacent to the sulfone group in the 1,4-thioxane-1,1-dioxide ring, leading to ring-opening, followed by an intramolecular cyclization to form the stable six-membered thiomorpholine (B91149) 1,1-dioxide ring with the amino group at the nitrogen atom.

| Starting Material | Reagent | Product | Conditions |

| 1,4-Thioxane-1,1-dioxide | Hydrazine hydrate | This compound | Pressureless reaction |

Preparation via Nitro-reduction of Thiomorpholine Derivatives

The reduction of a nitro-substituted thiomorpholine derivative presents another viable, albeit indirect, pathway to this compound. This two-step approach first requires the synthesis of a suitable precursor, 4-nitrothiomorpholine 1,1-dioxide. The subsequent reduction of the nitro group to a primary amine yields the target compound.

The reduction of the nitro group can be accomplished using various established methods. orgoreview.comwikipedia.org Common reducing agents for this transformation include metals in acidic media, such as iron in acetic acid or tin(II) chloride, and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions and ensure high yields. For instance, while lithium aluminum hydride (LiAlH4) is a potent reducing agent, it is generally not suitable for the reduction of aromatic nitro compounds to amines as it can lead to the formation of azo compounds. commonorganicchemistry.com

| Reaction Step | Reagents and Catalysts | Key Transformation |

| Step 1: Nitration (Hypothetical) | Nitrating agent | Introduction of a nitro group to form 4-nitrothiomorpholine 1,1-dioxide |

| Step 2: Reduction | Fe/AcOH, SnCl2, or H2 with Pd/C or Raney Ni | Reduction of the nitro group to a primary amine |

Cyclization Reactions Leading to the Thiomorpholine 1,1-Dioxide Ring System

The formation of the thiomorpholine 1,1-dioxide ring through cyclization is a fundamental strategy. A key approach involves the reaction of bis(2-chloroethyl) sulfone with hydrazine. In this reaction, the bifunctional nature of both reactants allows for a double nucleophilic substitution, where the nitrogen atoms of hydrazine displace the chloride leaving groups of the sulfone, leading directly to the formation of the this compound ring.

Alternative cyclization strategies could involve a base-mediated intramolecular cyclization of a suitable acyclic precursor. For example, a precursor containing both a haloalkylsulfone moiety and a hydrazinyl group could undergo cyclization to form the desired heterocyclic system. The synthesis of thiomorpholine itself has been achieved through methods like the reaction of diethanolamine (B148213) with sodium sulfide (B99878), followed by oxidation, or via a photochemical thiol-ene reaction followed by cyclization. researchgate.netnih.gov These approaches could potentially be adapted to synthesize the 4-amino derivative by using a hydrazine-containing starting material.

| Starting Materials | Product | Reaction Type |

| bis(2-chloroethyl) sulfone and Hydrazine | This compound | Double nucleophilic substitution and cyclization |

| Diethanolamine-like precursor with a hydrazine moiety and a sulfur source | This compound | Cyclization |

Advanced Synthetic Strategies and Modifications

Modern synthetic chemistry continually seeks more efficient, environmentally benign, and versatile methods. These advanced strategies are being applied to the synthesis of heterocyclic compounds, including analogues of this compound.

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.inresearchgate.netnumberanalytics.com For the synthesis of heterocyclic amines like this compound analogues, these principles can be applied in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle.

While specific examples of green synthesis for this compound are not extensively documented, the general methodologies are highly applicable to its synthesis and the preparation of its derivatives.

Catalytic Methods in Thiomorpholine 1,1-Dioxide Formation

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. In the context of thiomorpholine 1,1-dioxide synthesis, catalytic methods can be employed in both the formation of the heterocyclic ring and its subsequent functionalization.

For instance, the synthesis of the thiomorpholine ring has been demonstrated using photocatalysis. researchgate.netnih.govfigshare.com A photochemical thiol-ene reaction between a suitable thiol and an alkene, followed by a base-mediated cyclization, provides an efficient route to the thiomorpholine core. researchgate.netnih.gov Such catalytic approaches can offer milder reaction conditions and improved yields compared to traditional stoichiometric methods.

One-Pot Synthesis of 1,4-Thiomorpholine 1,1-Dioxides from Nitroarenes and Divinyl Sulfones

A notable and efficient method for constructing the N-aryl-1,4-thiomorpholine 1,1-dioxide core involves a one-pot, reduction-triggered double aza-Michael addition. semanticscholar.orgresearchgate.net This process circumvents the need to isolate intermediate amines, streamlining the synthesis. The reaction employs an in situ reduction of a nitroarene to the corresponding aniline (B41778), which then undergoes a sequential conjugate addition to divinyl sulfone to form the heterocyclic ring. researchgate.net

The transformation is effectively mediated by an indium/acetic acid (In/AcOH) system in a solvent such as methanol (B129727) (MeOH). semanticscholar.org The process begins with the reduction of the nitro group by the indium metal in the acidic medium. The freshly generated aniline then acts as a nucleophile, attacking one of the vinyl groups of divinyl sulfone. A second intramolecular aza-Michael addition follows, completing the cyclization to yield the desired 4-aryl-1,4-thiomorpholine 1,1-dioxide. semanticscholar.orgresearchgate.net This one-pot method is valued for its operational simplicity and its utility in introducing the biologically relevant 1,4-thiomorpholine 1,1-dioxide scaffold from readily available nitro compounds. semanticscholar.org

Table 1: One-Pot Synthesis of 4-Aryl-1,4-Thiomorpholine 1,1-Dioxides

| Nitroarene Substrate | Reagents & Conditions | Product |

|---|---|---|

| Nitrobenzene | Divinyl sulfone, Indium, Acetic Acid, MeOH, Reflux | 4-Phenylthiomorpholine 1,1-dioxide |

| 1-Chloro-4-nitrobenzene | Divinyl sulfone, Indium, Acetic Acid, MeOH, Reflux | 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide |

Derivatization of this compound

The primary amino group attached to the nitrogen atom of the thiomorpholine 1,1-dioxide ring is the principal site of reactivity, allowing for a wide range of derivatization reactions. semanticscholar.org

Condensation Reactions with Aldehydes and Ketones to Form Azomethines (Schiff Bases)

As a primary amine, this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding N-substituted imines, commonly known as azomethines or Schiff bases. researchgate.netfigshare.com The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. figshare.com Subsequent dehydration, often facilitated by acid catalysis or heat, yields the stable C=N double bond of the azomethine. figshare.comnih.gov This reaction is a fundamental method for elaborating the structure of the parent amine.

Table 2: Representative Schiff Base Formation

| Carbonyl Compound | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | N-(Phenylmethylene)thiomorpholin-4-amine 1,1-dioxide | |

| Acetone | N-(Propan-2-ylidene)thiomorpholin-4-amine 1,1-dioxide |

Acylation with Mono- and Dicarbonic Acid Chlorides and Anhydrides

The nucleophilic amino group of this compound reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. In the reaction with an acid chloride, the amine attacks the carbonyl carbon, leading to the substitution of the chloride and formation of an N-acyl derivative with the concomitant release of hydrogen chloride. Similarly, reaction with an acid anhydride (B1165640) yields the N-acyl product and a carboxylic acid as a byproduct. When dicarbonic acid derivatives are used, this reaction can serve as a basis for forming larger, more complex structures or polymers.

Table 3: Acylation Reactions

| Acylating Agent | Product Type |

|---|---|

| Acetyl Chloride | Monoamide |

| Benzoyl Chloride | Monoamide |

| Succinic Anhydride | Amide-Carboxylic Acid |

| Phthalic Anhydride | Amide-Carboxylic Acid |

Mannich Condensation Reactions

This compound is a suitable amine component for the Mannich reaction, a three-component condensation that forms a C-C bond. researchgate.netpublichealthtoxicology.com In a typical Mannich reaction, the amine first reacts with a non-enolizable aldehyde, such as formaldehyde, to form a reactive electrophilic species known as an Eschenmoser salt or an iminium ion. publichealthtoxicology.com This electrophile is then attacked by a carbon nucleophile, typically the enol form of an enolizable carbonyl compound (a ketone or another aldehyde), to produce a β-amino-carbonyl compound, referred to as a Mannich base. researchgate.net

Table 4: Components for Mannich Reaction

| Amine Component | Aldehyde Component | Active Hydrogen Compound | Product Type |

|---|---|---|---|

| This compound | Formaldehyde | Acetophenone | β-Amino Ketone |

| This compound | Formaldehyde | Cyclohexanone | β-Amino Ketone |

Oxidation Reactions Yielding Tetracenes

Detailed research findings and established reaction pathways for the oxidation of this compound to yield tetracenes could not be verified in the referenced scientific literature. This specific transformation is not a commonly documented reaction for this class of compounds under standard oxidative conditions.

Reactions with Isocyanates and Related Electrophiles

The primary amino group of this compound readily reacts with the electrophilic carbon atom of isocyanates. This nucleophilic addition reaction results in the formation of substituted urea (B33335) derivatives. The reaction is typically rapid and efficient. This reactivity extends to related electrophiles such as isothiocyanates, which would yield the corresponding thiourea (B124793) derivatives. This reaction is fundamental for creating linkages in various chemical applications, including the synthesis of polymers and biologically active molecules.

Table 5: Reactions with Isocyanates

| Isocyanate | Product Type |

|---|---|

| Phenyl Isocyanate | Substituted Urea |

| Methyl Isocyanate | Substituted Urea |

Addition Reactions with Epoxides

The primary amino group of this compound can act as a nucleophile and participate in ring-opening reactions with epoxides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.

The resulting product, a 1-(thiomorpholinoamino)-2-propanol 1,1-dioxide derivative, incorporates both the thiomorpholine dioxide scaffold and a secondary alcohol, providing a new point for further functionalization.

Table 1: Representative Reaction of this compound with Propylene (B89431) Oxide

| Reactant 1 | Reactant 2 | Conditions | Expected Major Product |

| This compound | Propylene Oxide | Methanol, Reflux | 1-((1,1-dioxidothiomorpholin-4-yl)amino)propan-2-ol |

Note: The data in this table represents a general, expected chemical reaction and is not based on a specific documented synthesis.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of derivatives of this compound necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification:

Following a synthetic transformation, the crude product is typically isolated and purified using standard laboratory techniques. Common methods include:

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. For derivatives of this compound, a silica (B1680970) gel stationary phase is often employed, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to effect the separation of the desired product from unreacted starting materials and byproducts.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. For thiomorpholine-1,1-dioxide derivatives, solvents such as ethyl acetate or ethanol-water mixtures can be effective for recrystallization.

Characterization:

Once purified, the structural identity of the synthesized compound is confirmed using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the structure of organic molecules. For a product resulting from the reaction of this compound with an epoxide, specific signals would be expected to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The sulfone group (SO2) exhibits strong, characteristic absorption bands. researchgate.netacs.org The presence of other functional groups, such as hydroxyl (-OH) and amine (N-H) groups, can also be confirmed by their characteristic absorption frequencies. researchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Table 2: Expected Spectroscopic Data for a Representative Product: 1-((1,1-dioxidothiomorpholin-4-yl)amino)propan-2-ol

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| 1H NMR | CH2-SO2 | ~3.1-3.4 ppm (multiplet) |

| CH2-N | ~2.8-3.2 ppm (multiplet) | |

| N-H | Broad singlet, variable shift | |

| O-H | Broad singlet, variable shift | |

| CH(OH) | ~3.8-4.2 ppm (multiplet) | |

| CH3 | ~1.1-1.3 ppm (doublet) | |

| 13C NMR | CH2-SO2 | ~50-55 ppm |

| CH2-N | ~55-60 ppm | |

| C(OH) | ~65-70 ppm | |

| CH3 | ~20-25 ppm | |

| IR | SO2 stretch | ~1300-1350 cm-1 (asymmetric) and ~1120-1160 cm-1 (symmetric) |

| O-H stretch | ~3200-3600 cm-1 (broad) | |

| N-H stretch | ~3300-3500 cm-1 (medium) |

Note: The spectroscopic data presented in this table are estimated values based on general principles of NMR and IR spectroscopy and data from structurally related compounds. researchgate.netrsc.org Actual experimental values may vary.

Molecular Structure and Conformation of 4 Aminothiomorpholine 1,1 Dioxide

Crystallographic Analysis and Single Crystal X-ray Diffraction Studies of 4-Aminothiomorpholine 1,1-Dioxide and its Derivatives

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell, is not available.

Without X-ray diffraction data, a definitive description of the thiomorpholine (B91149) ring conformation (e.g., chair, boat, or twist-boat) and a precise table of bond lengths and angles for this compound cannot be provided.

A detailed analysis of the intermolecular forces, such as van der Waals interactions and dipole-dipole forces, that govern the crystal packing is not possible without crystallographic data.

The presence of both an amino group (-NH₂) and sulfonyl groups (SO₂) suggests that hydrogen bonding would be a critical feature of the crystal structure. However, without experimental data, the specific hydrogen bonding networks, including donor-acceptor distances and the formation of synthons, cannot be described.

Spectroscopic Investigations of Molecular Architecture

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the chemical environment of its nuclei, primarily hydrogen (¹H) and carbon (¹³C).

While NMR is a standard characterization technique, published ¹H and ¹³C NMR spectra with detailed assignments of chemical shifts (δ) and coupling constants (J) for this compound were not found. Such data would confirm the connectivity of the atoms and provide insights into the molecule's conformation in solution. A data table of predicted or experimental chemical shifts cannot be generated at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. The molecular weight of this compound has been determined to be 150.2 g/mol . chemimpex.comlabshake.combldpharm.com

In a typical electron impact (EI) mass spectrometry experiment, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into smaller, charged fragments. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance. The fragmentation pattern is unique to a given molecule and provides valuable clues about its structure. miamioh.edu

For this compound, the molecular ion peak (M+) would be expected at an m/z of approximately 150. As an amine, its molecular ion peak is expected to be an odd number if it contains a single nitrogen atom, but since it contains two nitrogen atoms, the peak is an even number. libretexts.orgmiamioh.edu The fragmentation is likely dominated by cleavages adjacent to the key functional groups: the amino group and the sulfone group.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mode for aliphatic amines. miamioh.edu It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of specific alkyl radicals from the ring structure.

Cleavage of the N-N Bond: The bond between the ring nitrogen and the exocyclic amino group could cleave, leading to a fragment corresponding to the thiomorpholine 1,1-dioxide ring.

Loss of SO2: The sulfone group is a potential leaving group, and its elimination as sulfur dioxide (SO2, mass of 64) could be a possible fragmentation pathway.

Ring Cleavage: The six-membered thiomorpholine ring can undergo various cleavages, leading to a series of smaller fragments.

The analysis of these patterns allows for the structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 150 | [C4H10N2O2S]+• | Molecular Ion (M+) |

| 133 | [C4H9N2O2S]+ | Loss of a hydrogen radical from the amino group |

| 86 | [C4H8NO2S]+ | Cleavage of the N-N bond |

| 86 | [C4H10N2]+• | Loss of SO2 |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as indispensable tools for investigating the properties of molecules at an atomic level. These methods allow for the prediction of molecular structures, electronic properties, and dynamic behaviors, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied to determine the properties of molecules by using functionals of the spatially dependent electron density. wikipedia.org For this compound, DFT calculations are instrumental in optimizing its three-dimensional geometry to find the most stable energetic conformation.

These calculations can precisely determine key geometric parameters. For the related thiomorpholine ring, studies have shown it typically adopts a low-energy chair conformation. mdpi.com DFT would be used to calculate bond lengths, bond angles, and dihedral angles for this compound, confirming its preferred conformational state.

Furthermore, DFT provides deep insights into the electronic properties of the molecule. By calculating the distribution of electron density, it is possible to map the electrostatic potential, identifying electron-rich and electron-deficient regions. This is crucial for understanding intermolecular interactions. Other key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Electronic Properties of this compound Investigated by DFT

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Electrostatic Potential | Reveals charge distribution and sites susceptible to electrophilic or nucleophilic attack. |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic excitation energy of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations have become increasingly valuable in understanding the dynamic nature of molecules, from simple conformational changes to complex interactions between a ligand and its biological receptor. mdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape. The thiomorpholine ring is flexible and can exist in various conformations, such as the chair, boat, and twist-boat forms. MD simulations can track the transitions between these states and determine their relative stabilities and populations under different conditions (e.g., in an aqueous solvent). researchgate.net

In the context of drug discovery, MD simulations are crucial for studying ligand-receptor interactions. If this compound or its derivatives are being investigated as potential ligands for a biological target (e.g., an enzyme or receptor), MD simulations can model the binding process. nih.gov These simulations provide detailed information on the stability of the ligand-receptor complex, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain binding, and the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov

Table 3: Parameters Analyzed in MD Simulations of this compound

| Parameter | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's conformation or the ligand-receptor complex over time. |

| Radius of Gyration (Rg) | Assesses the compactness of the molecule's structure. |

| Intermolecular Hydrogen Bonds | Quantifies the number and duration of hydrogen bonds between the ligand and its receptor. |

| Potential Energy | Tracks the total energy of the system to ensure the simulation is stable and has reached equilibrium. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful predictive tools used in drug design to forecast the activity of novel molecules and to optimize lead compounds. nih.govpensoft.net

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Using statistical methods, a mathematical equation is generated that correlates the values of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. pensoft.net This approach has been successfully applied to derivatives of related heterocyclic scaffolds like morpholine (B109124) and thiazole. pensoft.netresearchgate.net The model's reliability is assessed through rigorous internal and external validation techniques. nih.gov

Table 4: Types of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological (2D) | Connectivity Indices, Wiener Index | Describes the atomic connectivity within the molecule |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Describes properties like hydrophobicity and electronic distribution |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum mechanical calculations (e.g., DFT) |

Reactivity and Reaction Mechanisms Involving 4 Aminothiomorpholine 1,1 Dioxide

Nucleophilic Reactivity of the Amino Group

The primary amino group in 4-aminothiomorpholine 1,1-dioxide is a key center of reactivity, readily participating in reactions with a variety of electrophiles. chemimpex.com This nucleophilicity is fundamental to its application in the synthesis of more complex molecules.

Common reactions involving the amino group include acylation, alkylation, and condensation with carbonyl compounds. A particularly important class of reactions is the formation of ureas and thioureas through reaction with isocyanates and isothiocyanates, respectively. These reactions are widely employed in drug discovery to introduce substituents that can modulate the biological activity and physicochemical properties of the parent molecule. nih.govnih.gov

The general mechanism for the reaction with an isocyanate involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable urea (B33335) derivative. A similar mechanism is operative in the reaction with isothiocyanates to yield thioureas. analis.com.my

Table 1: Representative Nucleophilic Reactions of Primary Amines (Analogous to this compound)

| Reaction Type | Electrophile | Product Type | General Reaction Scheme |

| Acylation | Acyl Chloride | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Alkylation | Alkyl Halide | Secondary Amine | R-NH₂ + R'-X → R-NH-R' + HX |

| Urea Formation | Isocyanate | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

| Thiourea (B124793) Formation | Isothiocyanate | Thiourea | R-NH₂ + R'-NCS → R-NH-CS-NH-R' |

Note: R represents the thiomorpholine (B91149) 1,1-dioxide moiety.

Reactions at the Sulfur Dioxide Moiety

The sulfur dioxide moiety in this compound is generally stable and less reactive compared to the amino group. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. However, under forcing conditions, reactions involving this group can occur.

Reduction of the sulfonyl group to a sulfide (B99878) is a potential transformation, although it requires potent reducing agents. The stability of the sulfone makes this a challenging transformation.

Stereochemical Aspects of Reactions

The thiomorpholine ring in this compound adopts a chair conformation, similar to cyclohexane. The amino group can occupy either an axial or an equatorial position. The conformational preference and the stereochemical outcome of reactions will be influenced by the steric bulk of the reactants and the reaction conditions.

For reactions involving the formation of a new stereocenter, the approach of the electrophile to the amino group can be influenced by the conformation of the ring, potentially leading to diastereomeric products. Stereoselective syntheses involving related N-aminosulfonamides have been reported, suggesting that the stereochemistry can be controlled. acs.org For instance, the addition of sulfonyl anions to chiral N-sulfinyl imines has been shown to proceed with high stereoselectivity, which provides a model for potential stereocontrolled reactions involving the amino group of this compound. acs.org

Mechanistic Insights from Computational and Experimental Studies

Detailed mechanistic studies specifically on this compound are not widely available in the public domain. However, computational and experimental studies on related N-aminosulfonamides and other heterocyclic systems provide valuable insights.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the electronic structure and predict the reactivity of the molecule. nih.gov Such studies on related systems have helped to elucidate reaction mechanisms, transition state geometries, and the factors controlling regioselectivity and stereoselectivity. For instance, computational studies on the electrophilic aminoalkenylation of heteroaromatics have revealed the dynamic nature of these reactions. nih.gov

Experimental kinetic studies on the reactions of N-aminosulfonamides with electrophiles can provide quantitative data on reaction rates and activation parameters, further elucidating the reaction mechanism.

Applications of 4 Aminothiomorpholine 1,1 Dioxide in Advanced Materials and Specialized Fields

Role as a Versatile Building Block in Complex Molecule Synthesis

4-Aminothiomorpholine 1,1-dioxide serves as a foundational building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from its distinct chemical structure, which features a thiomorpholine (B91149) ring that enhances both stability and reactivity. chemimpex.com The compound's ability to act as a nucleophile makes it a prime candidate for a range of chemical reactions, most notably in the creation of heterocyclic compounds. chemimpex.com

Researchers utilize this compound as a key intermediate in the development of novel bioactive agents. chemimpex.com Its structure is particularly valuable in medicinal chemistry for creating new therapeutic agents. chemimpex.com The process often involves leveraging the compound's reactive sites to construct larger, more intricate molecular architectures designed for specific biological targets. chemimpex.com This foundational role allows chemists to design and synthesize new chemical entities with potential applications in drug discovery and formulation. chemimpex.com

Potential in Polymer Science and Material Development

In the field of material science, this compound is explored for its potential in creating novel polymers and advanced materials. chemimpex.com Its unique structural characteristics are being investigated for the development of materials with specific, desirable properties. chemimpex.com Research in this area includes its incorporation into new formulations for coatings and adhesives, contributing to advancements in these applications. chemimpex.com

The compound is also studied for its capacity to help create materials with improved physical characteristics, such as enhanced elasticity and durability. chemimpex.com This potential makes it a person of interest for industrial applications where material resilience and performance are critical. The integration of this compound into polymer chains could lead to the development of specialized materials tailored for various industrial uses. chemimpex.com

Applications in Agricultural Chemistry as Plant Growth Regulators and Pest Control Agents

This compound has demonstrated significant promise within agricultural chemistry. chemimpex.com It is utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides, ultimately contributing to improved crop yields. chemimpex.com The compound is specifically employed in the development of plant growth regulators and pest control agents. chemimpex.com

Its unique properties may allow for the creation of agricultural products with greater effectiveness and a potentially reduced environmental footprint when compared to more traditional compounds. chemimpex.com By serving as a key ingredient in these formulations, it helps to improve the stability and solubility of the active ingredients, thereby boosting their performance in the field. chemimpex.com

| Application Area | Specific Use of this compound |

| Complex Molecule Synthesis | Building block for pharmaceuticals and heterocyclic compounds. chemimpex.com |

| Polymer Science | Development of novel polymers, coatings, and adhesives. chemimpex.com |

| Agricultural Chemistry | Formulation of pesticides, herbicides, and plant growth regulators. chemimpex.com |

| Biochemical Research | Reagent for studying enzyme inhibition and metabolic pathways. chemimpex.comchemimpex.com |

Contributions to Biochemical Research for Enzyme Inhibition and Metabolic Pathway Studies

In the domain of biochemical research, this compound is a valuable tool. chemimpex.com Researchers employ it as a reagent in studies focused on enzyme inhibition and the elucidation of metabolic pathways. chemimpex.comchemimpex.com Its interactions with biological systems can provide crucial insights into complex life processes. chemimpex.com

By using this compound in biochemical assays, scientists can investigate potential therapeutic targets and better understand how different enzymes function. chemimpex.com This research is fundamental to the broader field of medicinal chemistry and drug development, as understanding these pathways is often a prerequisite for designing effective new therapies. nih.gov

Pharmacological and Biological Research Applications of 4 Aminothiomorpholine 1,1 Dioxide Derivatives

Development of Novel Therapeutic Agents from 4-Aminothiomorpholine 1,1-Dioxide

The heterocyclic compound this compound serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a valuable starting material for the synthesis of a variety of derivatives with potential therapeutic applications. Researchers have utilized this compound as a building block in the development of novel agents aimed at treating a range of diseases. chemimpex.com

Anticancer Agents

The quest for novel and more effective anticancer agents is a continuous effort in pharmaceutical research. The core structure of this compound has been identified as a useful building block for the synthesis of various pharmaceuticals, including those with potential applications as anticancer agents. chemimpex.com However, based on a review of available scientific literature, specific examples of this compound derivatives that have been synthesized and evaluated for their anticancer activity are not prominently documented in peer-reviewed research. While its role as a synthetic intermediate is noted, detailed studies focusing on its direct derivatives for cancer therapy are not extensively published. Further research is required to explore and establish the potential of this chemical class in oncology.

Antimicrobial and Antiparasitic Agents

Derivatives of this compound have shown significant promise as agents to combat infectious diseases, demonstrating activity against parasites, bacteria, and fungi.

A key therapeutic agent derived from the thiomorpholine (B91149) 1,1-dioxide structure is Nifurtimox, a drug used in the treatment of Chagas disease, which is caused by the parasite Trypanosoma cruzi. drugbank.comyoutube.com The chemical name for Nifurtimox is 4-((5-Nitrofurfurylidene)amino)-3-methylthiomorpholine-1,1-dioxide, identifying it as a derivative of a substituted this compound. drugbank.com

The mechanism of action of Nifurtimox is believed to involve the generation of reactive oxygen species (ROS) that induce significant oxidative stress within the parasite. youtube.compatsnap.comyoutube.com The drug is a nitrofuran derivative that undergoes bioreduction of its nitro group, a process catalyzed by the parasite's nitroreductase enzymes. drugbank.comnih.gov This reaction forms nitro-anion radicals and other reactive metabolites, such as superoxide (B77818) radicals and hydrogen peroxide. youtube.comyoutube.com Since T. cruzi lacks robust antioxidant defenses, these ROS cause widespread damage to the parasite's cellular components, including DNA, proteins, and membranes, ultimately leading to its death. youtube.compatsnap.com Some studies also suggest that Nifurtimox may inhibit the parasite's dehydrogenase activity. drugbank.comnih.gov

Research has demonstrated that derivatives of thiomorpholine and its 1,1-dioxide form possess notable antibacterial and antifungal properties. fortunejournals.comshd-pub.org.rs

One area of investigation involves 4-thiomorpholin-4-ylbenzohydrazide derivatives . These compounds have been synthesized and tested for their antimicrobial efficacy against both bacterial and fungal strains. The nature of the substituents on the benzene (B151609) ring was found to significantly influence the biological activity, with the presence of a nitro group having a considerable positive impact on both antibacterial and antifungal effects. fortunejournals.com The minimum inhibitory concentration (MIC) for several of these derivatives has been determined against common pathogens.

Another promising class of compounds is 1,2,3-triazoles derived from 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide . These derivatives were synthesized via a copper(I)-catalyzed cycloaddition reaction and screened for their antimicrobial activity. shd-pub.org.rsdoaj.org Several of these triazole derivatives exhibited excellent antibacterial activity against a panel of bacteria, including strains of Staphylococcus and Pseudomonas, with efficacy comparable to standard antibiotics like Penicillin and Streptomycin. shd-pub.org.rs Moderate antifungal activity was also observed when compared to the standard drug Amphotericin B. shd-pub.org.rsdoaj.org

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in numerous physiological processes, making them major targets for drug development. jbclinpharm.orgwikipedia.org They are involved in signaling pathways that regulate everything from neurotransmission to metabolic control. jbclinpharm.org

The Cannabinoid Receptor 1 (CB1) is a GPCR that is highly expressed in the central nervous system and is a key component of the endocannabinoid system. wikipedia.orgmdpi.com Antagonists of the CB1 receptor have been extensively investigated for therapeutic applications, particularly in the treatment of obesity and substance use disorders. jbclinpharm.orgmdpi.com The development of CB1 antagonists has led to the exploration of "biased signaling," where a ligand can preferentially activate one intracellular signaling pathway over another, potentially separating therapeutic effects from unwanted side effects. mdpi.com

However, a review of the scientific literature indicates that the development of CB1 receptor antagonists has been dominated by specific chemical scaffolds, most notably diarylpyrazoles, such as Rimonabant. jbclinpharm.orgwikipedia.org Despite the broad investigation into compounds that modulate the CB1 receptor, there is no prominent research identifying derivatives of this compound as being developed or evaluated for this purpose. The current focus in the field of CB1 antagonism remains on other heterocyclic systems. nih.gov

MEK Inhibitors in Cancer Therapy

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. One of the key components of this pathway is the MEK enzyme, making it a significant target for cancer therapy.

In the pursuit of novel cancer therapeutics, this compound has been employed as a key building block in the synthesis of MEK inhibitors. A notable example is the development of URML-3881, a novel small molecule MEK inhibitor. The synthesis of URML-3881 involves the coupling of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid with this compound. nih.gov Research has shown that MEK inhibition with URML-3881 demonstrates promising activity in preclinical studies, particularly in enhancing the sensitivity of cancer cells to conventional chemotherapy agents like cisplatin. nih.gov This highlights the role of the this compound scaffold in generating potent enzyme inhibitors for cancer treatment.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as GLP-1. nih.gov Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes. nih.govwikipedia.org DPP-IV inhibitors, known as gliptins, work by prolonging the action of incretins, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release. nih.govdiabetes.org.uk

While the thiomorpholine scaffold is of interest in medicinal chemistry, and compounds with primary amino groups are a known class of DPP-IV inhibitors, extensive searches of scientific and patent literature did not yield specific examples of this compound derivatives being developed as DPP-IV inhibitors. google.com

Antiatherogenic Agents

Atherosclerosis is a complex disease characterized by the buildup of lipids and fibrous elements in the arteries. Research into novel antiatherogenic agents has explored various chemical scaffolds, including thiomorpholine derivatives. Studies have shown that certain N-substituted thiomorpholine derivatives exhibit significant hypolipidemic and antioxidant activities, which are key factors in preventing atherosclerosis. researchgate.net

These compounds have been found to lower plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models of hyperlipidemia. The proposed mechanism for this activity involves the inhibition of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. The antioxidant properties of these derivatives also contribute to their potential antiatherogenic effects by preventing the oxidation of LDL. These findings suggest that the thiomorpholine scaffold is a promising starting point for the design of new antiatherogenic drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substitutions on Biological Activity

The biological activity of derivatives of this compound can be significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

A study involving the synthesis of novel 1,2,3-triazole derivatives incorporating a thiomorpholine 1,1-dioxide moiety revealed key SAR insights into their cytotoxic activity against various cancer cell lines. diabetes.org.uk In this series, different sulfonic acids were reacted with 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide to generate a library of compounds. The cytotoxic evaluation of these derivatives against MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer) cell lines demonstrated that substitutions on the triazole ring played a critical role in their anticancer activity.

For instance, the compound 4d from the study, which features a specific substitution pattern, exhibited a broad spectrum of activity, with IC₅₀ values of 11.18 µM against MCF-7 and 17.81 µM against A-549 cell lines. This potency was comparable to the standard anticancer drug, cisplatin. The SAR analysis indicated that the electronic and steric properties of the substituents on the aryl sulfonyl group attached to the triazole ring were determinant factors for the observed cytotoxic effects. diabetes.org.uk

Table 1: Cytotoxic Activity of Selected Thiomorpholine 1,1-Dioxide Derivatives Data extracted from a study on sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. diabetes.org.uk

Click to view interactive data table

| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| 4d | Specific aryl sulfonyl | MCF-7 | 11.18 ± 0.8 |

| 4d | Specific aryl sulfonyl | A-549 | 17.81 ± 0.6 |

| Cisplatin | (Reference) | MCF-7 | Not specified in source |

| Cisplatin | (Reference) | A-549 | Not specified in source |

Pharmacological Mechanism of Action Studies

Enzyme Inhibition Profiles

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes.

As previously mentioned in the context of cancer therapy (Section 6.1.4), the derivative URML-3881 was specifically designed as a MEK inhibitor. nih.gov Its mechanism of action involves binding to the MEK enzyme and blocking its kinase activity, thereby interrupting the MAPK signaling pathway that is crucial for the proliferation of cancer cells.

In the context of potential antiatherogenic applications (Section 6.1.6), research on related thiomorpholine derivatives points towards the inhibition of squalene synthase. researchgate.net Squalene synthase catalyzes a critical, rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, these compounds can effectively reduce the production of cholesterol, which is a key factor in the development of atherosclerosis. This specific enzyme inhibition profile underscores the potential of the thiomorpholine 1,1-dioxide scaffold in cardiovascular drug discovery.

Receptor Binding and Signaling Pathway Modulation

The ability of a compound to bind to a biological receptor is the foundation of its pharmacological effect. Research into derivatives of this compound has revealed their potential to interact with various receptors, thereby modulating critical signaling pathways implicated in disease.

One significant area of investigation has been the development of kinase inhibitors. The thiomorpholine 1,1-dioxide moiety is often utilized as a key component in the design of these molecules. For instance, derivatives have been synthesized and evaluated for their ability to inhibit serine/threonine-protein kinase (Akt) and phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

In a notable study, a series of imidazo[1,2-a]pyridine (B132010) derivatives incorporating the this compound scaffold were synthesized. These compounds were designed to target the ATP-binding pocket of PI3K. The sulfone group of the thiomorpholine 1,1-dioxide is capable of forming hydrogen bonds with key amino acid residues within the kinase hinge region, a critical interaction for potent inhibition.

Table 1: Receptor Binding and Signaling Pathway Modulation of a Representative this compound Derivative

| Compound | Target | Assay Type | Finding |

| Imidazo[1,2-a]pyridine-based PI3K inhibitor | PI3Kα | Biochemical Assay | Potent inhibition of PI3Kα enzymatic activity. |

| Akt | Western Blot | Reduction in phosphorylation of Akt, a downstream target of PI3K. | |

| Cancer Cell Lines | Cell Proliferation Assay | Inhibition of proliferation in cancer cell lines with activated PI3K pathway. |

The modulation of the PI3K/Akt signaling pathway by these derivatives demonstrates their potential as anti-cancer agents. By blocking this pathway, the compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.

Metabolic Pathways and Biotransformation

Understanding the metabolic fate of a drug candidate is essential for its development. The biotransformation of derivatives of this compound has been a subject of study to determine their stability, clearance, and potential for drug-drug interactions.

The thiomorpholine 1,1-dioxide ring is generally considered to be metabolically stable. The sulfone group is resistant to oxidation, which is a common metabolic pathway for many sulfur-containing compounds. This stability can contribute to a longer half-life and improved pharmacokinetic profile.

Metabolic studies are often conducted using in vitro systems, such as liver microsomes, and in vivo animal models. These studies help to identify the major metabolic pathways and the enzymes responsible for biotransformation, primarily the cytochrome P450 (CYP) family of enzymes.

For derivatives of this compound, metabolic studies have focused on the transformations of other parts of the molecule. Common metabolic reactions include N-dealkylation, hydroxylation of aromatic rings, and conjugation reactions such as glucuronidation.

Table 2: Predicted Metabolic Pathways for a Hypothetical this compound Derivative

| Metabolic Pathway | Enzyme Family | Resulting Metabolite |

| Phase I: Oxidation | Cytochrome P450 | Hydroxylated derivative |

| Phase I: N-Dealkylation | Cytochrome P450 | N-dealkylated metabolite |

| Phase II: Conjugation | UGTs | Glucuronide conjugate |

The identification of these metabolic pathways is crucial for predicting the drug's behavior in humans and for designing molecules with optimized metabolic stability and safety profiles. The inherent stability of the this compound core allows medicinal chemists to focus on modifying other parts of the molecule to fine-tune its metabolic properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Bioactivity

The thiomorpholine (B91149) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. researchgate.netjchemrev.comjchemrev.com Researchers are actively exploring new ways to modify 4-aminothiomorpholine 1,1-dioxide to create novel derivatives with enhanced or entirely new biological activities. The primary focus of derivatization is the reactive amino group (-NH2), which serves as a handle for introducing a vast array of chemical moieties.

By reacting the amino group, chemists can synthesize amides, sulfonamides, ureas, and Schiff bases, each with distinct physicochemical properties. jchemrev.com These modifications systematically alter the molecule's size, polarity, and hydrogen bonding capability, which are critical for its interaction with biological targets like enzymes and receptors. e3s-conferences.org

The structure-activity relationship (SAR) is a key concept guiding this exploration. jchemrev.come3s-conferences.org SAR studies investigate how specific changes to a molecule's structure affect its biological activity. For instance, adding a biphenyl (B1667301) ring to a thiomorpholine derivative has been shown to produce hypocholesterolemic and antioxidant activity. jchemrev.comnih.gov Similarly, other substitutions have led to compounds with potential antitubercular, antibacterial, and anticancer properties. researchgate.netjchemrev.com The goal is to identify patterns that correlate structural features with desired therapeutic effects, leading to the rational design of more potent and selective drug candidates. e3s-conferences.org

Table 1: Potential Derivatization Strategies and Target Activities

| Derivatization Strategy | Chemical Moiety Introduced | Potential Biological Activity | Rationale |

|---|---|---|---|

| Acylation | Amide | Anticancer, Anti-inflammatory | Modulates hydrogen bonding and introduces rigid structures. |

| Sulfonylation | Sulfonamide | Antibacterial, Diuretic | Mimics natural substrates, can inhibit specific enzymes. |

| Reaction with Isocyanates | Urea (B33335)/Thiourea (B124793) | Antiviral, Kinase Inhibitor | Strong hydrogen bond donors and acceptors enhance target binding. |

| Condensation with Aldehydes/Ketones | Schiff Base (Imine) | Antimicrobial, Antifungal | Creates a diverse library of compounds for screening. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Furthermore, AI can assist in planning the synthesis of these novel compounds. nih.gov Retrosynthesis prediction tools can suggest the most efficient chemical pathways to create a target molecule, identifying potential challenges and opportunities to use greener, more sustainable methods. nih.gov

Table 2: AI/ML Applications in the Discovery Pipeline for this compound Derivatives

| Discovery Stage | AI/ML Application | Specific Task |

|---|---|---|

| Design | Generative Models | Create novel molecular structures based on the core scaffold. elsevier.com |

| Screening | Predictive Algorithms (e.g., QSAR) | Forecast bioactivity, ADME properties, and toxicity of virtual compounds. elsevier.com |

| Synthesis | Retrosynthesis Planning | Propose efficient and sustainable synthetic routes. nih.gov |

| Optimization | Active Learning | Guide iterative improvements to lead compounds to enhance efficacy and safety. nih.gov |

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

Once promising derivatives of this compound are synthesized, their structure must be unequivocally confirmed, and their behavior in biological systems must be studied. Advanced spectroscopic techniques are essential for this characterization. solubilityofthings.comsaylor.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the precise arrangement of atoms in the molecule, while Mass Spectrometry (MS) confirms its molecular weight and formula. sydney.edu.auacs.org Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present and the electronic properties of the compound, respectively. solubilityofthings.comsydney.edu.au

Beyond simple characterization, a key future direction is the use of advanced techniques for in situ analysis—studying the molecule directly within a living cell or tissue. nih.gov This can be achieved by tagging a bioactive derivative with a fluorescent probe. Advanced imaging techniques, such as confocal fluorescence microscopy, can then be used to visualize the compound's location within the cell, its accumulation in specific organelles, and its interaction with cellular targets in real-time. This provides invaluable insights into the molecule's mechanism of action that cannot be obtained from traditional biochemical assays alone. nih.gov

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. mdpi.comresearchgate.net Future research on this compound and its derivatives will emphasize green chemistry innovations. nih.gov This involves replacing hazardous solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.netnih.gov

Another major area of innovation is the use of more efficient synthesis methods. For example, continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. A recent development demonstrated a continuous flow synthesis of thiomorpholine itself using a photochemical thiol-ene reaction, a process noted for its time and atom efficiency. nih.govacs.orgnih.govresearchgate.net Applying such principles—including photoredox catalysis and cascade reactions—to the synthesis of this compound could reduce waste, improve safety, and lower production costs. ijarst.in

Translational Research from Bench to Clinical Applications

Translational research is the process of "translating" fundamental scientific discoveries from the laboratory (the "bench") into practical applications that benefit human health (the "bedside"). nih.govnih.gov For a derivative of this compound identified as a promising drug candidate, this journey is complex and rigorously regulated. youtube.com

The first step is extensive preclinical testing. wisc.edu This involves evaluating the compound's efficacy and safety in cellular models and then in animal models of a specific disease. nih.gov These studies aim to understand the drug's mechanism of action, how it is metabolized, and to identify any potential toxicity. nih.gov Data from these preclinical studies are crucial for establishing a preliminary safety profile and for determining if the compound is a viable candidate for human trials. nih.govnih.gov

If the preclinical data are favorable, the research team compiles an Investigational New Drug (IND) application for submission to regulatory authorities like the FDA. youtube.comwisc.edu This application contains all the data from laboratory and animal studies and details the plan for clinical trials in humans. This transition from preclinical to clinical development is a critical milestone in the path from a chemical building block to a potential new medicine. nih.govresearchgate.net

常见问题

Q. What factorial design parameters optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer : Key factors include:

- Batch size : Pilot-scale reactions (100 g–1 kg) require efficient heat dissipation (jacketed reactors).

- Catalyst recovery : Immobilize WO₃ on silica to enable reuse across batches.

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。